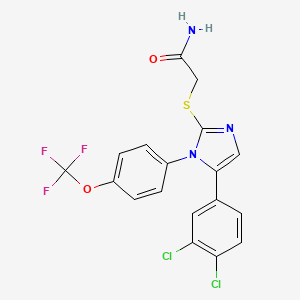
2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide
描述
This compound is a substituted imidazole derivative featuring a 3,4-dichlorophenyl group at the 5-position of the imidazole core and a 4-(trifluoromethoxy)phenyl group at the 1-position. The thioacetamide moiety at the 2-position introduces sulfur-based functionality, which may enhance binding interactions with biological targets such as enzymes or receptors.
属性
IUPAC Name |
2-[5-(3,4-dichlorophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2F3N3O2S/c19-13-6-1-10(7-14(13)20)15-8-25-17(29-9-16(24)27)26(15)11-2-4-12(5-3-11)28-18(21,22)23/h1-8H,9H2,(H2,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENCSWZFQQDOAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=CN=C2SCC(=O)N)C3=CC(=C(C=C3)Cl)Cl)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide is a derivative of imidazole and thiadiazole, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, cytotoxicity, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 559.4 g/mol. Its structure features a dichlorophenyl group and a trifluoromethoxyphenyl group linked through an imidazole ring and a thioacetamide moiety.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activities.
-
Cytotoxicity Studies :
- A study conducted by Alam et al. (2020) demonstrated that derivatives of 1,3,4-thiadiazole show considerable cytotoxic effects against various human cancer cell lines including lung (A549), skin (SK-MEL-2), and ovarian cancers (SK-OV-3). The most active compounds had IC50 values ranging from 4.27 µg/mL to lower concentrations depending on the substituents on the phenyl rings .
- In another investigation, a related thiadiazole derivative showed significant activity against breast cancer (MDA-MB-231) with an IC50 value of 9 µM, indicating that structural modifications can enhance anticancer potency .
-
Mechanisms of Action :
- The mechanisms by which these compounds exert their anticancer effects include induction of apoptosis, inhibition of cell proliferation, and interference with cancer cell signaling pathways. For instance, molecular docking studies suggest potential hydrogen bonding interactions between these compounds and key proteins involved in cancer progression .
Selectivity for Cancer Cells
Studies have also highlighted the selectivity of these compounds towards cancer cells over normal cells. For example, certain derivatives demonstrated high cytotoxicity against cancer cells while exhibiting minimal toxicity to normal fibroblasts and hepatocytes . This selectivity is crucial for minimizing side effects during therapeutic applications.
Data Summary
Case Studies
Several case studies have documented the biological activity of similar compounds:
- Case Study 1 : A study reported the synthesis and evaluation of thiadiazole derivatives showing promising anticancer activity against various human carcinoma cell lines including prostate (PC3) and glioblastoma (U87). The best-performing compound exhibited an IC50 value significantly lower than standard chemotherapeutics like Imatinib .
- Case Study 2 : Another investigation focused on the structure–activity relationship (SAR) of thiadiazole derivatives revealed that modifications at specific positions greatly influenced their cytotoxic efficacy against colon cancer cell lines (HT29) .
相似化合物的比较
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The compound’s dichlorophenyl and trifluoromethoxy groups contribute to its lipophilicity and metabolic stability. Comparisons with analogs from the evidence reveal:
- Thermal Stability : Higher melting points in fluorinated analogs (e.g., Compound 5 ) suggest that electron-withdrawing groups (e.g., Cl, F) improve crystalline packing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


